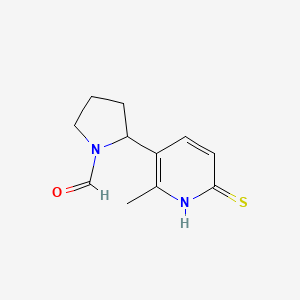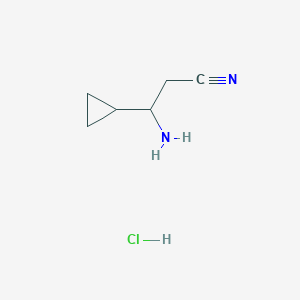![molecular formula C17H31BrN4O3Si B11821975 tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)
tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate: is a complex organic compound that belongs to the class of triazolopyrazines
Métodos De Preparación
The synthesis of tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system.
Introduction of the bromine atom: Bromination is achieved using reagents such as N-bromosuccinimide (NBS) under specific reaction conditions.
Attachment of the dimethylsilyloxy group: This step involves the protection of the hydroxy group using tert-butyl(dimethyl)silyl chloride in the presence of a base like imidazole.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Análisis De Reacciones Químicas
tert-Butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS), tert-butyl(dimethyl)silyl chloride, and various nucleophiles .
Aplicaciones Científicas De Investigación
tert-Butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the dimethylsilyloxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound can participate in various biochemical pathways, depending on its specific application .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate include:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
These compounds share structural similarities, such as the presence of tert-butyl and dimethylsilyloxy groups, but differ in their core structures and specific applications.
Propiedades
Fórmula molecular |
C17H31BrN4O3Si |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C17H31BrN4O3Si/c1-16(2,3)13(25-26(7)8)11-10-22-12(14(18)19-20-22)9-21(11)15(23)24-17(4,5)6/h11,13,26H,9-10H2,1-8H3 |
Clave InChI |
BLVDJYNYIZJPMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1CN2C(=C(N=N2)Br)CN1C(=O)OC(C)(C)C)O[SiH](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate](/img/structure/B11821933.png)
![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
![3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11821942.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)



![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B11821985.png)
![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)

